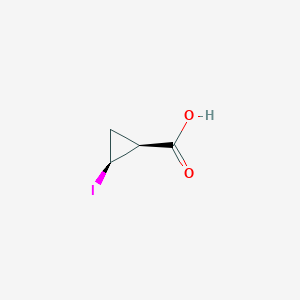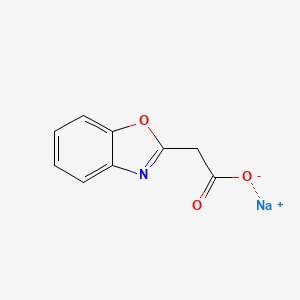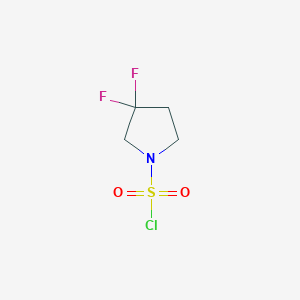
cis-2-Iodocyclopropanecarboxylic acid
Overview
Description
cis-2-Iodocyclopropanecarboxylic acid is a chemical compound with the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol . This compound is characterized by the presence of an iodine atom attached to a cyclopropane ring, which is further connected to a carboxylic acid group. It is a valuable intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of cis-2-Iodocyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then iodinated to form the desired product . Another method includes the reaction of cyclopropanecarboxylic acid with iodine in the presence of a suitable catalyst . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
cis-2-Iodocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
cis-2-Iodocyclopropanecarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-2-Iodocyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context of its use .
Comparison with Similar Compounds
cis-2-Iodocyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
trans-2-Iodocyclopropanecarboxylic acid: The trans isomer has different spatial arrangement, affecting its reactivity and interaction with biological targets.
2-Bromocyclopropanecarboxylic acid: Contains a bromine atom instead of iodine, leading to differences in reactivity and chemical properties.
This compound stands out due to its unique iodine substitution, which imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407493.png)
![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)





![[4-(Pent-1-yn-3-yloxy)phenyl]methanol](/img/structure/B1407508.png)






